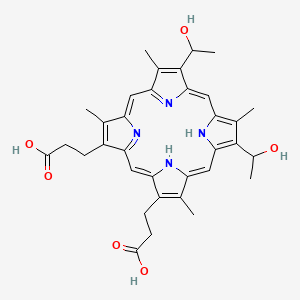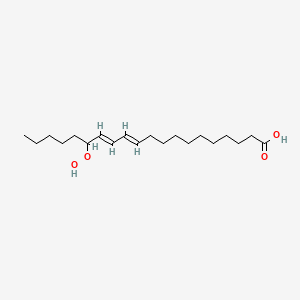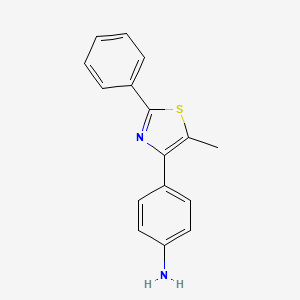
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as bromine and aniline derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield.
Chemical Reactions Analysis
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, potentially altering the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or amines
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline involves its interaction with various molecular targets. It can bind to DNA and proteins, affecting their function. For instance, it may inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s ability to modulate biochemical pathways and enzyme activities contributes to its diverse biological effects.
Comparison with Similar Compounds
4-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent
Properties
Molecular Formula |
C16H14N2S |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(5-methyl-2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C16H14N2S/c1-11-15(12-7-9-14(17)10-8-12)18-16(19-11)13-5-3-2-4-6-13/h2-10H,17H2,1H3 |
InChI Key |
PDMCPSUSTWCBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




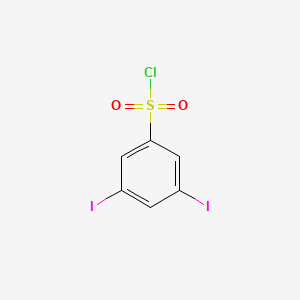
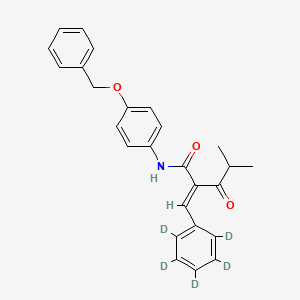
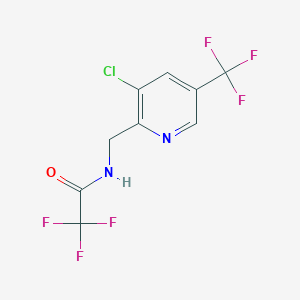

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)

![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
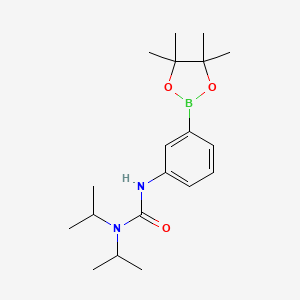
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
